molecular formula C8H5Cl2FO2 B12296153 2-(2,4-Dichlorophenyl)-2-fluoroacetic acid

2-(2,4-Dichlorophenyl)-2-fluoroacetic acid

Cat. No.: B12296153
M. Wt: 223.02 g/mol
InChI Key: SGMWYPGLAVFOQA-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-2-fluoroacetic acid is an organic compound that belongs to the class of fluoroacetic acids It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-2-fluoroacetic acid typically involves the following steps:

    Halogenation: The starting material, 2,4-dichlorophenylacetic acid, undergoes halogenation to introduce a fluorine atom. This can be achieved using reagents such as fluorine gas or other fluorinating agents under controlled conditions.

    Substitution Reaction: The halogenated intermediate is then subjected to a substitution reaction where the fluorine atom replaces a hydrogen atom on the acetic acid moiety. This step often requires the use of a catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and substitution reactions. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-2-fluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-2-fluoroacetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound is investigated for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, alter cellular signaling pathways, and affect gene expression. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar structure but different functional groups.

    2,4-Dichlorophenylboronic acid: Used in Suzuki coupling reactions and other organic synthesis applications.

    2,4-Dichlorophenylacetic acid: A precursor in the synthesis of 2-(2,4-Dichlorophenyl)-2-fluoroacetic acid.

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C8H5Cl2FO2

Molecular Weight

223.02 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-2-fluoroacetic acid

InChI

InChI=1S/C8H5Cl2FO2/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,(H,12,13)

InChI Key

SGMWYPGLAVFOQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(C(=O)O)F

Origin of Product

United States

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